molecular formula C23H20ClN5O3 B2627253 1-(2-chlorophenyl)-N-(2,5-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207016-19-0

1-(2-chlorophenyl)-N-(2,5-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2627253
CAS RN: 1207016-19-0
M. Wt: 449.9
InChI Key: OLOMZLOZWALKGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, the 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine was obtained and treated with a 1:1 complex of N,N-dimethylformamide thionyl chloride to give the expected 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of triazole derivatives, including structures similar to the specified compound, have been explored for their potential in various scientific applications. These derivatives are prepared through reactions involving triazole precursors with selected aldehydes, followed by reduction processes to afford compounds with potential antioxidant, antiradical, and other pharmacological activities. The characterization of these compounds involves elemental analyses, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and other spectral data to confirm their structures (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Antioxidant Properties

Research has identified the antioxidant and antiradical activities of new triazole derivatives, highlighting their potential in mitigating oxidative stress-related damages. This is critical for developing therapeutic agents against diseases where oxidative stress plays a significant role. The evaluation of these activities involves various screening methods to assess the compounds' capacity to scavenge free radicals and protect against oxidative damage (Bekircan et al., 2008).

Molecular Interactions and Bonding

The study of molecular interactions and bonding within triazole derivatives, including π-hole tetrel bonding, provides insights into their structural stability and potential intermolecular interactions. These investigations are crucial for understanding the compounds' behavior in biological systems and their potential as therapeutic agents. Analysis techniques such as Hirshfeld surface analysis, density functional theory (DFT) calculations, and molecular electrostatic potential (MEP) surface calculations are employed to study these interactions (Ahmed et al., 2020).

Biological Activities

The exploration of novel triazole derivatives for biological activities, including antimicrobial and antitumor potentials, is a significant area of research. These compounds are synthesized and evaluated against various bacterial, fungal, and cancer cell lines to identify potent agents. This research contributes to the development of new therapeutic options for treating infections and cancer (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

properties

IUPAC Name

1-(2-chlorophenyl)-N-[(2,5-dimethoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3/c1-31-17-9-10-20(32-2)16(12-17)14-26-23(30)21-22(15-6-5-11-25-13-15)29(28-27-21)19-8-4-3-7-18(19)24/h3-13H,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOMZLOZWALKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-(2,5-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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